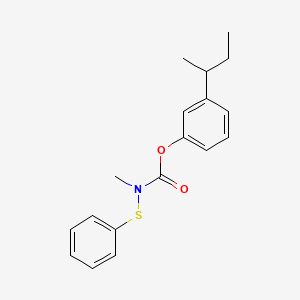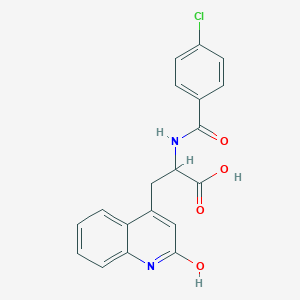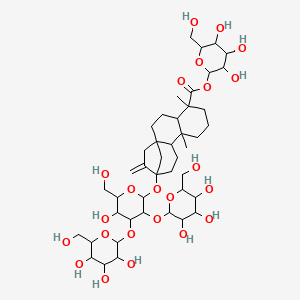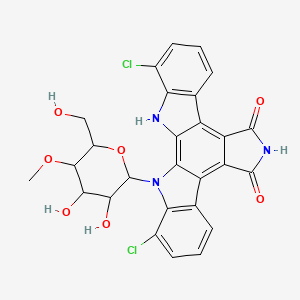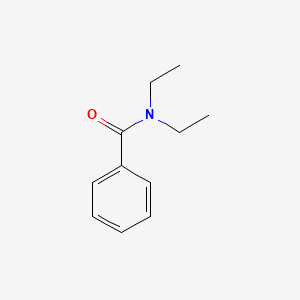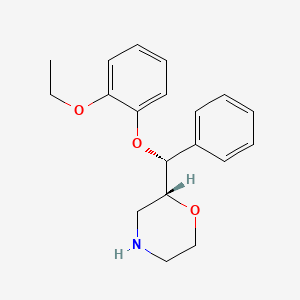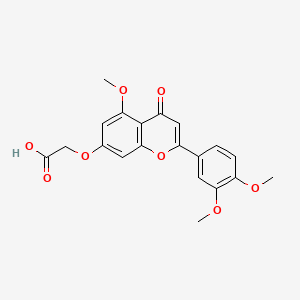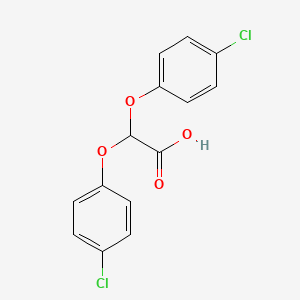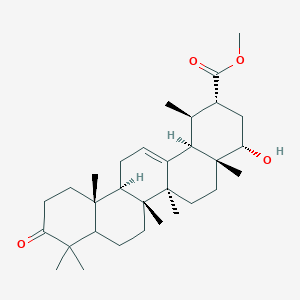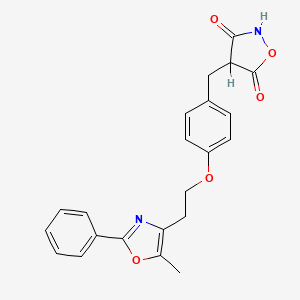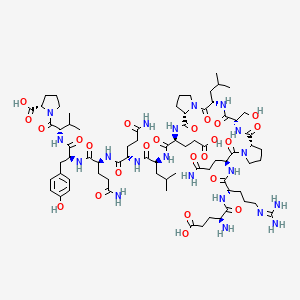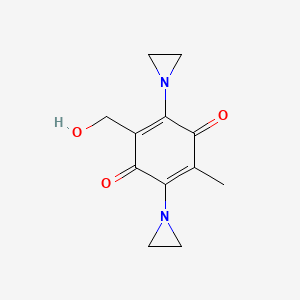
2,5-Bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione
Übersicht
Beschreibung
Herstellungsmethoden
Die Synthese von RH-1 beinhaltet typischerweise die Reaktion von 2,5-Dimethyl-1,4-Benzochinon mit Aziridin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-25 °C. Die industrielle Produktion von RH-1 kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit .
Wissenschaftliche Forschungsanwendungen
Chemie: RH-1 wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Bildung verschiedener chemischer Derivate.
Biologie: RH-1 wurde auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich seiner Antikrebsaktivitäten. Studien haben gezeigt, dass RH-1 in bestimmten Krebszelllinien Apoptose induzieren kann.
Medizin: RH-1 wurde als potenzieller therapeutischer Wirkstoff zur Behandlung von fortgeschrittenen soliden Tumoren und Non-Hodgkin-Lymphomen untersucht.
Industrie: RH-1 wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von RH-1 beinhaltet seine Interaktion mit Zellkomponenten, die zur Bildung reaktiver Sauerstoffspezies (ROS) führt. Diese ROS können oxidativen Schaden an Zellstrukturen verursachen, was letztendlich zum Zelltod führt. RH-1 zielt in erster Linie auf NAD(P)H-Dehydrogenase [Chinon] 1 ab, ein Enzym, das an zellulären Redoxreaktionen beteiligt ist. Durch die Hemmung dieses Enzyms stört RH-1 das zelluläre Redoxgleichgewicht, was zu Apoptose führt .
Vorbereitungsmethoden
The synthesis of RH-1 typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The industrial production of RH-1 may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
RH-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: RH-1 kann oxidiert werden, um entsprechende Chinonderivate zu bilden.
Reduktion: Die Reduktion von RH-1 kann zur Bildung von Hydrochinonderivaten führen.
Substitution: RH-1 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Aziridinringen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
The mechanism of action of RH-1 involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, ultimately leading to cell death. RH-1 primarily targets NAD(P)H dehydrogenase [quinone] 1, an enzyme involved in cellular redox reactions. By inhibiting this enzyme, RH-1 disrupts the cellular redox balance, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
RH-1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Mitomycin C: Sowohl RH-1 als auch Mitomycin C sind Chinon-basierte Verbindungen mit Antikrebsaktivität. RH-1 besitzt eine einzigartige Aziridinstruktur, die es von Mitomycin C unterscheidet.
Doxorubicin: Während Doxorubicin ein Anthracyclin-Antibiotikum mit Antikrebsaktivität ist, beinhaltet der Wirkmechanismus von RH-1 die Erzeugung von ROS, während Doxorubicin in die DNA interkaliert.
Epirubicin: Ähnlich wie Doxorubicin ist Epirubicin ein Anthracyclin mit einem anderen Wirkmechanismus als RH-1.
Die Einzigartigkeit von RH-1 liegt in seinen Aziridinringen und seiner spezifischen Zielsetzung von NAD(P)H-Dehydrogenase [Chinon] 1, was es von anderen Chinon-basierten Verbindungen unterscheidet .
Eigenschaften
IUPAC Name |
2,5-bis(aziridin-1-yl)-3-(hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-9(13-2-3-13)12(17)8(6-15)10(11(7)16)14-4-5-14/h15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLOGLNPDVUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)CO)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140346 | |
| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221635-42-3 | |
| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221635-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RH-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221635423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RH-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04090 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,5-Bis(1-aziridinyl)-3-(hydroxymethyl)-6-methyl-2,5-cyclohexadiene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RH-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ5CEP760Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)
